6-Methoxy-2-methyl-1H-indene
Description
Contextual Significance within Indene (B144670) Chemical Space
The indene moiety is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. tudublin.ietudublin.ie The versatility of the indene scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. tandfonline.com For instance, various substituted indene derivatives have shown potential as fungicidal, anti-proliferative, and selective estrogen receptor modulating agents. tandfonline.com
The presence of the methoxy (B1213986) and methyl groups on the 6-Methoxy-2-methyl-1H-indene structure is significant. The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring, potentially affecting its reactivity and interaction with biological targets. The methyl group on the cyclopentene (B43876) ring adds to the molecule's steric profile and can play a role in its binding to specific receptors or enzymes. The specific positioning of these functional groups creates a unique chemical entity within the vast chemical space of indene derivatives, making it a subject of interest for further investigation.
Overview of Foundational Research on Related Indene Scaffolds
Research into indene and its derivatives has a rich history, providing a solid foundation for understanding the potential of compounds like this compound. Studies have explored various synthetic methodologies to create libraries of indene-based compounds. tandfonline.comnih.gov These methods often involve multi-step reactions, including cyclization to form the indene backbone and subsequent functionalization.
A significant body of research has focused on the biological activities of indene scaffolds. For example, some indene derivatives have been investigated as:
Retinoic Acid Receptor α (RARα) Agonists: A series of novel indene-derived compounds have been designed and synthesized, showing moderate binding activity to RARα and potent antiproliferative activity. mdpi.com
Tubulin Polymerization Inhibitors: Dihydro-1H-indene derivatives have been evaluated as inhibitors of tubulin polymerization, exhibiting anti-angiogenic and antitumor potential. nih.gov
Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs): Indene amino acid derivatives have been synthesized and shown to have significant fungicidal activities by targeting succinate dehydrogenase. acs.org
Serotonin (B10506) 5-HT6 Receptor Ligands: Indene-based scaffolds have been designed to act as ligands for the serotonin 5-HT6 receptor, which is a target for central nervous system (CNS) diseases. nih.govresearchgate.net
This foundational work on a variety of indene structures highlights the broad therapeutic potential of this chemical class and provides a strong rationale for investigating the specific properties and applications of this compound.
Current Academic Research Landscape and Future Directions for this compound
While specific research exclusively focused on this compound is not extensively detailed in the provided search results, the existing literature on related compounds points towards several promising avenues for future investigation. The unique substitution pattern of this molecule suggests it could be a valuable building block or target molecule in several areas of chemical and medicinal research.
Future research directions could include:
Synthesis and Optimization: Developing efficient and scalable synthetic routes to produce this compound and its derivatives would be a crucial first step. This would enable further investigation of its properties and potential applications.
Biological Screening: A comprehensive screening of this compound against a panel of biological targets could uncover novel pharmacological activities. Given the known activities of other indene derivatives, this could include assays for anticancer, anti-inflammatory, and antimicrobial properties. tudublin.ieacs.orgmdpi.com
Materials Science Applications: The indene framework is also of interest in materials science. Further studies could explore the potential of this compound as a monomer or precursor for the development of new polymers or organic electronic materials.
Computational Modeling: Theoretical studies and computational modeling could be employed to predict the compound's properties, potential biological targets, and to guide the design of new derivatives with enhanced activity. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-5-9-3-4-11(12-2)7-10(9)6-8/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVXQQWALPFIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504454 | |
| Record name | 6-Methoxy-2-methyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71644-70-7 | |
| Record name | 6-Methoxy-2-methyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methoxy 2 Methyl 1h Indene and Its Analogues
Strategies for Constructing the Indene (B144670) Core
The formation of the indene skeleton, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentene (B43876) ring, is achievable through several strategic pathways. These methods primarily involve the formation of the five-membered ring onto a pre-existing aromatic system through cyclization reactions or the elaboration of functionalized acyclic precursors.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of indene derivatives. These methods involve the intramolecular formation of a carbon-carbon bond to construct the cyclopentene portion of the indene core. The choice of catalyst and reaction conditions dictates the efficiency and selectivity of these transformations.
A multitude of transition metals, including rhodium, palladium, ruthenium, platinum, gold, and cobalt, have been demonstrated to effectively catalyze the synthesis of indenes. organic-chemistry.orgrsc.org These metals facilitate C-H activation, annulation, and cycloisomerization reactions, providing direct routes to the indene core. nih.govrsc.org
Rhodium (Rh): Rhodium complexes are effective catalysts for the [3+2] annulation reactions and C-H activation pathways. rsc.org For instance, rhodium(III) complexes can catalyze a multicomponent, one-pot tandem C-H activation and annulation process to generate indenes with high atom economy and regioselectivity. rsc.org Other rhodium-catalyzed methods include the reaction of benzylidenehydrazones with internal alkynes, which can selectively yield indenes through the cleavage of C=N bonds followed by C-H activation and cyclization. acs.org The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst also yields indene derivatives in high yields. organic-chemistry.org
Palladium (Pd): Palladium-catalyzed reactions offer versatile methods for constructing highly substituted indenes. acs.org One such strategy involves the carboannulation of diethyl 2-(2-(1-alkynyl)phenyl)malonate with various organic halides. acs.org This process proceeds through oxidative addition, coordination to the alkyne, intramolecular nucleophilic attack, and reductive elimination to furnish the indene product and regenerate the Pd(0) catalyst. acs.org Other palladium-catalyzed approaches include multicomponent domino strategies that construct indene derivatives from simple starting materials via the migratory insertion of isocyanides. acs.org
Ruthenium (Ru): Ruthenium catalysts are employed in C-H alkylation/cyclization sequences and cycloisomerization reactions. organic-chemistry.orgrsc.org For example, [Ru(p-cymene)Cl2]2 can catalyze the reaction of 1-carbamoylindoles with 7-azabenzonorbornadienes to produce substituted indoles, showcasing its utility in C-H functionalization. rsc.org A domino reaction triggered by acyl silane-directed C-H activation, followed by an aldehyde-controlled enol cyclization/condensation, provides a step- and atom-economical route to silyl (B83357) indenes. rsc.org Additionally, catalysts like TpRuPPh3(CH3CN)2PF6 facilitate the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. organic-chemistry.org
Platinum (Pt): Air-stable alkynophilic metal salts such as PtCl2 and PtCl4 are known to catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. organic-chemistry.orgresearcher.life
Gold (Au): Gold catalysis has emerged as a powerful tool for indene synthesis, particularly through the intramolecular hydroalkylation of ynamides. nih.govnih.govacs.org N-heterocyclic carbene (NHC)–gold complexes activate the ynamide, generating a highly electrophilic keteniminium ion intermediate. nih.govacs.org This intermediate triggers a rsc.orgntnu.edu.tw-hydride shift followed by cyclization to form densely functionalized 2-amino-indenes under mild conditions. nih.govnih.gov
Cobalt (Co): Cobalt complexes, such as Cp*Co(CO)I2, can catalyze C-H activation of aromatic systems for annulation reactions. organic-chemistry.org Metallo-radical catalyzed indene synthesis represents a unique approach involving a formal intramolecular carbene insertion into a vinylic C(sp2)-H bond, enabled by a controlled radical ring-closure process. acs.org
| Metal Catalyst | Reaction Type | Key Intermediates/Features | Reference |
|---|---|---|---|
| Rhodium (Rh) | C-H Activation/Annulation | Selective cleavage of N-N or C=N bonds; 1,4-rhodium migration | rsc.orgacs.orgacs.org |
| Palladium (Pd) | Carboannulation | Palladacyclic intermediate; migratory insertion of isocyanides | acs.orgacs.org |
| Ruthenium (Ru) | C-H Alkylation/Cyclization | Acyl silane-directed C-H activation; 1,5-hydrogen shift | organic-chemistry.orgrsc.org |
| Platinum (Pt) | Cycloisomerization | Activation of 1-alkyl-2-ethynylbenzenes | organic-chemistry.org |
| Gold (Au) | Intramolecular Hydroalkylation | Activation of ynamides; keteniminium ion intermediate; rsc.orgntnu.edu.tw-hydride shift | nih.govnih.govacs.org |
| Cobalt (Co) | C-H Activation/Carbene Insertion | Co(III)-carbene radical intermediates | organic-chemistry.orgacs.org |
Acid-catalyzed reactions, particularly intramolecular Friedel-Crafts alkylations and acylations, are fundamental methods for synthesizing cyclic compounds fused to an aromatic ring. rsc.orgnih.gov These reactions proceed via electrophilic aromatic substitution. rsc.orgnih.gov
Friedel-Crafts Reactions: Intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a common route to 1-indanones, which are closely related to indenes. researchgate.net The reaction can be promoted by Lewis acids like niobium pentachloride (NbCl5), which can act both as a reagent to form the acyl chloride in situ and as a catalyst for the cyclization. researchgate.net Similarly, intramolecular Friedel-Crafts alkylation can be used to form the five-membered ring, typically by treating a substrate containing an aromatic ring and a suitable alkyl halide or alcohol with a Lewis or Brønsted acid. masterorganicchemistry.com These cyclizations are most successful for forming five- and six-membered rings. masterorganicchemistry.com
Brønsted Acid Catalysis: A catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), can effectively promote the cyclization of diaryl- and alkyl aryl-1,3-dienes to yield substituted indenes. organic-chemistry.orgorganic-chemistry.org The mechanism involves a Markovnikov proton addition to the diene, which forms a stable benzylic carbocation. organic-chemistry.org This is followed by a cationic cyclization onto the aromatic ring and subsequent deprotonation to afford the indene product and regenerate the acid catalyst. organic-chemistry.org This method is efficient, proceeds under mild conditions, and tolerates a wide range of functional groups. organic-chemistry.org
Ring-closing metathesis (RCM) has become a powerful and widely used strategy for the synthesis of unsaturated rings, including the cyclopentene ring of the indene core. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular metathesis of a diene, typically catalyzed by ruthenium complexes like Grubbs catalysts. organic-chemistry.orgorganic-chemistry.org
A successful approach to functionalized indenes utilizes a reaction sequence composed of a palladium-catalyzed Suzuki coupling followed by a ruthenium-catalyzed RCM. organic-chemistry.org This strategy starts with readily available substituted phenols, which are converted into diene precursors suitable for the RCM reaction. organic-chemistry.org The driving force for the reaction is the formation of a stable cyclic alkene and the release of a small volatile alkene, such as ethylene, which is removed from the reaction mixture. wikipedia.orgorganic-chemistry.org RCM is valued for its high functional group tolerance and its ability to form rings of various sizes. wikipedia.org
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. nih.gov While not a direct route to the five-membered ring of indene, it can be used to synthesize precursors that are subsequently converted to indenes. More directly relevant are other cycloaddition pathways, such as [3+2] and [2+2] cycloadditions.
For example, the thermal or copper(I)-mediated cascade cyclizations of 1-(2-azidophenyl)-3-alkenylallenes can provide access to cyclopentennelated indoles, which share structural similarities with the indene framework. nih.gov These reactions are thought to proceed through indolidene intermediates. nih.gov Furthermore, 1,3-dipolar cycloadditions can be utilized in multicomponent syntheses. For instance, a mesoionic pyridine-based 1,3-dipole can undergo a spontaneous cycloaddition with an alkyne to form an indolizine, a heterocyclic analogue of indene. nih.gov In some cases, indene itself can be used as a dienophile in a [2+2] cycloaddition reaction to generate more complex polycyclic structures. caltech.edu
Synthesis via Functionalized Precursors
The construction of the indene core can also be achieved by starting with acyclic, functionalized precursors that already contain most of the required carbon atoms. The key step is an intramolecular cyclization to form the five-membered ring.
Cinnamaldehydes: Cinnamaldehydes are versatile precursors for indene synthesis. A metal-free Brønsted acid-promoted reaction between cinnamaldehydes and sulfonamides can provide a range of functionalized indenes from easily available starting materials. organic-chemistry.org In another approach, the dimethyl acetals of (E)-2-alkylcinnamaldehydes can be cyclized to 1-methoxy-2-alkyl-1H-indenes using a catalytic amount of iron(III) chloride. organic-chemistry.org Furthermore, an organocatalytic, transition-metal-free reductive cyclization of ortho-formyl trans-cinnamaldehydes using a Hantzsch ester in the presence of an aminocatalyst yields 1H-indene-2-carbaldehyde derivatives. rsc.org
Ynamides: Ynamides have proven to be excellent precursors for the synthesis of polysubstituted 2-amino-indenes. nih.govacs.org The most prominent method involves a gold-catalyzed intramolecular hydroalkylation. nih.govresearcher.lifenih.gov This reaction is initiated by the activation of the ynamide's alkyne by a gold(I) catalyst, which forms a keteniminium ion. nih.govnih.gov This highly reactive intermediate undergoes a rsc.orgntnu.edu.tw-hydride shift, creating a carbocation that subsequently cyclizes to form the indene ring. nih.govacs.org This strategy is notable for its mild reaction conditions and broad substrate scope. nih.govacs.org Indium(III)-catalyzed cyclization of aromatic 5-enynamides also provides an efficient route to 2-amino-1H-indenes. ntnu.edu.tw
Introduction and Regioselective Functionalization of Substituents
The controlled, regioselective functionalization of the indene ring is paramount for creating specific isomers like 6-Methoxy-2-methyl-1H-indene. Various catalytic systems have been developed to direct the formation of carbon-carbon bonds and the introduction of functional groups at desired positions. organic-chemistry.org These methods include reactions catalyzed by palladium, ruthenium, rhodium, and iron, which facilitate the cyclization of acyclic precursors into the bicyclic indene system with high regioselectivity. organic-chemistry.org The choice of catalyst and starting material is critical in determining the substitution pattern of the final product.
The introduction of a methoxy (B1213986) group at the 6-position of the indene core is typically achieved by using starting materials that already contain this functionality in the correct position on the aromatic ring. This strategy ensures unambiguous regiochemistry.
One effective approach involves the iron(III) chloride (FeCl₃)-catalyzed cyclization of dimethyl acetals derived from cinnamaldehydes. For instance, in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes can cyclize to yield 1-methoxy-2-alkyl-1H-indenes in good yields. organic-chemistry.org By starting with a precursor bearing a methoxy group at the para-position of the phenyl ring (which will become the 6-position of the indene), this method can be adapted to synthesize the desired 6-methoxy substituted indene core.
Another strategy involves the synthesis and functionalization of precursors like 6-bromo-2-methoxynaphthalene. orgsyn.org Although a naphthalene (B1677914) system, it provides a robust 6-methoxy substituted aromatic foundation that can be chemically modified through processes like Birch reduction to form intermediates such as 6-methoxy-2-tetralone, which are valuable precursors for indene synthesis. orgsyn.org
Table 1: Selected Methodologies for Methoxy Group Incorporation
| Method | Catalyst/Reagent | Precursor Type | Product Type | Reference |
| Catalytic Cyclization | FeCl₃ | (E)-Cinnamaldehyde Dimethyl Acetals | 1-Methoxy-1H-indenes | organic-chemistry.org |
| Precursor Synthesis | N/A | 6-Bromo-2-methoxynaphthalene | 6-Methoxy-2-naphthol | orgsyn.org |
Functionalizing the C-2 position of the indene ring can be challenging. calpoly.edu Therefore, the methyl group at the 2-position is often introduced during the ring-forming cyclization step using appropriately substituted precursors.
The aforementioned FeCl₃-catalyzed cyclization of (E)-2-alkylcinnamaldehydes is directly applicable here, where the alkyl group is methyl. organic-chemistry.org This reaction builds the indene skeleton while simultaneously installing the methyl group at the 2-position. Another approach involves the reaction of aryl radicals with small unsaturated molecules. For example, the reaction of the para-tolyl radical with methylacetylene has been shown to produce methyl-substituted 1H-indenes, demonstrating a pathway for forming the C-methylated indene core under specific conditions. researchgate.net
Halogenated indenes are valuable intermediates that can be further modified, for example, through palladium-catalyzed coupling reactions. acs.orgacs.org A highly effective method for regioselective halogenation is the electrophilic cyclization of acetylenic malonates and ketones. acs.orgnih.gov This reaction proceeds under mild conditions using reagents such as iodine (I₂), iodine monochloride (ICl), or N-Iodosuccinimide (NIS) to yield iodine-containing indene derivatives with high regio- and stereoselectivity. acs.orgacs.org The iodine atom is incorporated into the indene structure during the cyclization process, providing a handle for subsequent chemical transformations.
Nitration of indene derivatives must be approached with care, as the reaction conditions can influence the outcome and potentially lead to undesired side products or degradation. While specific nitration studies on this compound are not detailed, general principles can be drawn from the nitration of related substituted aromatic compounds. The nitration of other methyl-substituted heterocyclic systems, for example, shows that the choice of nitrating medium is critical and can result in different products, including the formation of trinitromethyl groups or other rearranged structures. researchgate.netresearchgate.net This highlights the need for careful optimization of reaction conditions to achieve the desired nitrated indene derivative.
Table 2: Reagents for Halogenation and Nitration
| Transformation | Reagent(s) | Key Feature | Reference |
| Iodination | I₂, ICl, NIS | High regioselectivity via electrophilic cyclization | acs.orgacs.org |
| Nitration | Nitrating Agents (e.g., HNO₃/H₂SO₄) | Conditions are critical to control the reaction outcome | researchgate.netresearchgate.net |
Stereoselective Synthesis of Indene Derivatives
Stereoselectivity is a critical aspect of modern organic synthesis, particularly for producing biologically active molecules. Several advanced methodologies have been developed for the stereoselective synthesis of indene derivatives.
An efficient and highly regio- and stereoselective synthesis of indenes can be achieved through the electrophilic cyclization of acetylenic ketones and malonates. acs.orgnih.gov This method utilizes iodine-based reagents to initiate a cyclization cascade that produces functionalized indenes under very mild conditions. acs.org Similarly, a base-promoted, regioselective cascade iodoalkylation of alkynes has been developed as a modular strategy for the stereoselective construction of complex indene scaffolds. nih.gov
Gold(I) catalysis has also emerged as a powerful tool. A gold(I)-catalyzed cascade reaction of o-(alkynyl)styrenes substituted with a thio- or seleno-aryl group at the triple bond enables the stereoselective synthesis of complex polycyclic indene-containing structures. nih.gov The reaction proceeds through a double cyclization process involving a key gold-cyclopropyl carbene intermediate. nih.gov
Green Chemistry Principles in Indene Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by, for example, using less hazardous substances and employing catalytic rather than stoichiometric reagents. allresearchjournal.com In the context of indene synthesis, this often involves replacing expensive and toxic heavy metal catalysts with those based on more abundant and benign elements.
A significant development in this area is the use of cobalt-based catalysts. Researchers have developed a cheap and easy-to-prepare cobalt complex for the synthesis of substituted 1H-indenes. uva.nl This system operates through a sustainable metalloradical catalysis mechanism, moving away from the more common reliance on expensive noble metals like palladium and rhodium. uva.nl The use of iron catalysts, such as FeCl₃, also aligns with green chemistry principles, as iron is abundant, inexpensive, and has low toxicity. organic-chemistry.org These approaches not only reduce costs but also minimize the environmental footprint associated with the synthesis of indene derivatives.
Spectroscopic Characterization Methodologies in 6 Methoxy 2 Methyl 1h Indene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like 6-Methoxy-2-methyl-1H-indene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to identify the number, environment, and arrangement of hydrogen atoms (protons) in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the vinyl proton, the methylene (B1212753) protons of the indene (B144670) ring, and the protons of the methyl and methoxy (B1213986) substituents. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are key to the structural assignment.
While specific, experimentally verified ¹H NMR data for this compound is not extensively detailed in the surveyed literature, the expected signals can be predicted based on its structure. For comparison, related compounds like 6-methoxy-1H-indene have been characterized, providing a basis for expected chemical shifts. oatext.com
Table 1: Predicted ¹H NMR Signals for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H4, H5, H7) | 6.8 - 7.5 | Singlet, Doublet | 3H |
| Vinyl (H3) | ~6.0 - 6.5 | Singlet or Multiplet | 1H |
| Methoxy (O-CH₃) | ~3.8 | Singlet | 3H |
| Methylene (H1) | ~3.2 - 3.4 | Singlet or Multiplet | 2H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the type of carbon (alkene, aromatic, aliphatic, methoxy).
Table 2: Predicted ¹³C NMR Signals for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O (C6) | 155 - 160 |
| Aromatic C (C3a, C7a) | 135 - 145 |
| Alkene C (C2, C3) | 125 - 140 |
| Aromatic CH (C4, C5, C7) | 105 - 130 |
| Methoxy C (-OCH₃) | ~55 |
| Methylene C (C1) | ~35 - 40 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of proton-bearing fragments. For this compound, COSY would show correlations between adjacent aromatic protons and potentially between the vinyl and methylene protons.
APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These techniques are used to differentiate between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons. This is crucial for confirming the assignments made in the ¹³C NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity across quaternary carbons and piecing together the entire molecular structure.
While the application of these techniques is standard for structural elucidation, specific 2D NMR datasets for this compound are not detailed in the reviewed literature. Studies on similar indene structures frequently employ these methods to confirm their structures. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. For this compound (C₁₁H₁₂O), the exact mass of the molecular ion [M]⁺ would be a primary piece of data obtained. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision.
The fragmentation pattern observed in the mass spectrum provides structural information. Characteristic fragments for indene derivatives often include the loss of methyl or methoxy groups and cleavage of the five-membered ring. While specific experimental mass spectra for this compound are not published, ESI-MS data for related nitro-substituted indenes show the protonated molecular ion [M+H]⁺. sigmaaldrich.comsigmaaldrich.com
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 160.0888 | Molecular Ion |
| [M+H]⁺ | 161.0966 | Protonated Molecular Ion (in ESI/CI) |
| [M-CH₃]⁺ | 145.0653 | Loss of a methyl group |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring and the indene double bond, and the C-O stretching of the methoxy ether group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra.
Although theoretical vibrational analyses have been performed on highly complex molecules containing a 6-methoxy-2-methyl-dihydroisoquinoline core, specific experimental IR and Raman spectra for this compound are not found in the surveyed literature. oatext.com
Table 4: Expected Key Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman |
| Alkene C=C Stretch | 1600 - 1650 | IR, Raman |
| C-O-C Asymmetric Stretch | 1230 - 1275 | IR |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Despite extensive searches of chemical and crystallographic databases, single-crystal X-ray diffraction data for this compound has not been reported in the available scientific literature. Consequently, detailed research findings, including crystallographic data tables (such as unit cell parameters, space group, and atomic coordinates), for this specific compound cannot be provided.
While crystallographic studies have been conducted on structurally related indene derivatives, the strict focus of this article on this compound prevents the inclusion of data from those compounds. The determination of the crystal structure of this compound would require the synthesis of a suitable single crystal and subsequent analysis by X-ray diffraction. Such a study would provide invaluable insights into its solid-state conformation and intermolecular interactions.
Chemical Reactivity and Transformation Pathways of 6 Methoxy 2 Methyl 1h Indene
Reactions on the Aromatic Moiety (e.g., Electrophilic and Nucleophilic Aromatic Substitution)
The aromatic ring of 6-methoxy-2-methyl-1H-indene is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy (B1213986) group and the fused alkyl portion of the indene (B144670) system.
Electrophilic Aromatic Substitution (EAS)
The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. wikipedia.orgyoutube.com In the context of the 6-methoxy-substituted ring, this directs incoming electrophiles primarily to the C5 and C7 positions. The fused cyclopentene (B43876) ring acts as an alkyl substituent, which is also weakly activating and ortho, para-directing. The combined effect of these groups strongly enhances the nucleophilicity of the benzene (B151609) ring, making it susceptible to a variety of EAS reactions, often under milder conditions than those required for benzene itself. masterorganicchemistry.commsu.edu
The general mechanism for EAS involves two main steps:
Attack of the aromatic π-system on the electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion. msu.edumasterorganicchemistry.com
Deprotonation at the site of substitution to restore the aromaticity of the ring. masterorganicchemistry.com
Common EAS reactions applicable to this substrate include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The regiochemical outcome is determined by the directing effects of the existing substituents.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Major Products (Predicted) |
| Nitration | HNO₃, H₂SO₄ | 6-Methoxy-2-methyl-5-nitro-1H-indene & 6-Methoxy-2-methyl-7-nitro-1H-indene |
| Bromination | Br₂, FeBr₃ | 5-Bromo-6-methoxy-2-methyl-1H-indene & 7-Bromo-6-methoxy-2-methyl-1H-indene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Acyl-6-methoxy-2-methyl-1H-indenyl) & 1-(7-Acyl-6-methoxy-2-methyl-1H-indenyl) |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group (commonly a halide). nih.govyoutube.comyoutube.com The mechanism generally proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com
The aromatic ring of this compound is electron-rich and lacks the necessary activation for a standard SNAr reaction. Therefore, reactions involving the displacement of a group on the aromatic ring by a nucleophile are generally not feasible under typical SNAr conditions. youtube.comyoutube.com Alternative pathways, such as those involving benzyne (B1209423) intermediates under forcing conditions (e.g., strong base), could theoretically be employed if a suitable leaving group were present on the aromatic ring, but this is a less common transformation for this type of substrate. youtube.comyoutube.com
Transformations Involving the Cyclopentene Ring (e.g., addition reactions, oxidation, reduction)
The double bond within the five-membered ring is a key site of reactivity, susceptible to various addition, oxidation, and reduction reactions characteristic of alkenes.
Addition Reactions
The double bond can undergo electrophilic addition. For instance, reaction with hydrogen halides (HX) or halogens (X₂) would lead to the formation of substituted indane derivatives. Michael addition reactions have been observed on similar α,β-unsaturated indanone systems, indicating the double bond can react with nucleophiles, particularly when conjugated to an electron-withdrawing group. researchgate.net
Oxidation
Oxidation of the cyclopentene double bond can yield several products depending on the reagents used.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form the corresponding epoxide, 6-methoxy-2-methyl-1a,6a-dihydro-1H-indeno[1,2-b]oxirene.
Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄), would yield the corresponding diol, this compound-1,2-diol.
Reduction
The most common transformation of the cyclopentene double bond is its reduction to a single bond, converting the indene core to an indane structure.
Catalytic Hydrogenation: This is efficiently achieved by treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel. This reaction selectively reduces the alkene double bond without affecting the aromatic ring, yielding 6-methoxy-2-methyl-2,3-dihydro-1H-indene.
Table 2: Representative Reactions of the Cyclopentene Ring
| Reaction Type | Reagents | Product |
| Reduction | H₂, Pd/C | 6-Methoxy-2-methyl-2,3-dihydro-1H-indene |
| Epoxidation | m-CPBA | 6-Methoxy-2-methyl-1a,6a-dihydro-1H-indeno[1,2-b]oxirene |
| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | This compound-1,2-diol |
Interconversions of Functional Groups (e.g., modifications of methoxy or methyl substituents)
The methoxy and methyl groups attached to the indene scaffold can be chemically altered to introduce new functionality.
Modifications of the Methoxy Group
The methoxy group is an aryl methyl ether. The most common transformation is its cleavage to a hydroxyl group (a phenol), which can be accomplished using strong acids or Lewis acids.
Ether Cleavage: Reagents such as hydrobromic acid (HBr), hydroiodic acid (HI), or boron tribromide (BBr₃) are effective for demethylating the methoxy group to yield 2-methyl-1H-inden-6-ol. ub.edu This transformation is valuable as the resulting phenol (B47542) can undergo further reactions, such as O-alkylation or conversion to a sulfonate ester. ub.eduvanderbilt.edu
Modifications of the Methyl Group
The methyl group at the C2 position is allylic, which enhances its reactivity.
Radical Halogenation: Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively halogenate the allylic position to produce 2-(bromomethyl)-6-methoxy-1H-indene. This product is a versatile intermediate for introducing various nucleophiles at the methyl position.
Rearrangements and Ring Transformations
The indene skeleton can undergo rearrangements, particularly involving the position of the double bond.
Double Bond Isomerization: Under basic or acidic conditions, the double bond at the C1 position can migrate. For instance, treatment with a base could facilitate isomerization to form 6-methoxy-2-methyl-2H-indene, which may exist in equilibrium with the starting material. Quantum chemical studies on related methylene (B1212753) indene radicals have shown pathways for isomerization and ring expansion. researchgate.net
Ring Opening: While less common under mild conditions, the strained five-membered ring can undergo cleavage. Photochemical conditions or reactions with certain metals can induce ring-opening transformations. rsc.org For instance, studies on related bicyclic systems have demonstrated ring-opening reactions leading to different carbocyclic or heterocyclic structures. rsc.org
Catalyst-Mediated Reactions
Transition metal catalysts are pivotal in many transformations involving indene derivatives.
Catalytic Reduction: As mentioned in section 5.2, the hydrogenation of the cyclopentene double bond is a key catalyst-mediated reaction, typically employing palladium, platinum, or nickel catalysts to form the corresponding indane.
Cycloisomerization: While often used in the synthesis of indenes from acyclic precursors, certain catalysts can promote the isomerization of the indene skeleton. organic-chemistry.org For example, rhodium(I) and iron(III) chloride have been used in catalytic cycles to construct indene rings, highlighting the interaction between the indene system and transition metals. organic-chemistry.org
Cross-Coupling Reactions: If a halide substituent were present on the aromatic ring (e.g., 5-bromo-6-methoxy-2-methyl-1H-indene), it could serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon bonds at the aromatic core.
Synthesis and Characterization of Advanced 6 Methoxy 2 Methyl 1h Indene Derivatives
Design Principles for Structure-Activity Relationship (SAR) Studies
The design of novel 6-methoxy-2-methyl-1H-indene derivatives is fundamentally guided by Structure-Activity Relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure of the molecule influence its biological activity. A key principle in the SAR of indene (B144670) derivatives is the exploration of various substituents on the aromatic ring and the indene core itself to enhance potency and selectivity for a particular biological target.
In a series of dihydro-1H-indene derivatives designed as tubulin polymerization inhibitors, the methoxy (B1213986) groups on the aromatic ring were found to be crucial for their antiproliferative activities. For instance, altering a trimethoxy substitution pattern to a dimethoxy or a 4-hydroxy-3-methoxyphenyl group resulted in a significant decrease in activity against K562 cell lines, with a 7-fold and 15-fold reduction, respectively. tandfonline.com This highlights the critical role of the number and position of methoxy groups in the bioactivity of these compounds.
Furthermore, modifications to the linker connecting the indene core to other chemical moieties have been shown to be important. The introduction of an oxygen or a carbonyl group into the linker of certain dihydro-1H-indene derivatives led to a marked decrease in their antiproliferative effects. tandfonline.com These findings underscore the importance of a systematic approach to modifying the core structure, linkers, and peripheral functional groups to build a comprehensive SAR profile.
| Compound Modification | Effect on Antiproliferative Activity | Reference |
| Change from trimethoxy to dimethoxy on the aromatic ring | ~7-fold decrease | tandfonline.com |
| Change from trimethoxy to 4-hydroxy-3-methoxyphenyl | ~15-fold decrease | tandfonline.com |
| Introduction of an oxygen atom into the linker | Significant decrease | tandfonline.com |
| Introduction of a carbonyl group into the linker | Significant decrease | tandfonline.com |
Targeted Synthesis of Specific Functionalized Derivatives (e.g., with amino, sulfonyl, or other groups)
The targeted synthesis of functionalized this compound derivatives allows for the introduction of specific chemical groups to modulate the molecule's physicochemical properties and biological activity. The synthesis of derivatives bearing amino and sulfonyl groups is of particular interest due to the prevalence of these functionalities in pharmacologically active compounds.
The introduction of sulfonyl groups can be achieved through various modern synthetic methodologies. One such approach involves a metal-free radical cascade cyclization of 1,6-enynones with sulfonyl hydrazides. nih.gov This method allows for the formation of C-S bonds and the incorporation of the sulfonyl moiety. Although this has been demonstrated for the synthesis of succinimide (B58015) derivatives, the principles of radical addition of sulfonyl radicals could be adapted for the functionalization of the indene scaffold. nih.gov
Chemo- and Regioselective Derivatization Strategies
Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like this compound derivatives, ensuring that reactions occur at the desired functional group and position on the molecule. The indene scaffold presents multiple potential sites for reaction, making controlled derivatization a synthetic challenge.
While the provided information does not offer specific chemo- and regioselective strategies for the this compound core, general principles of organic synthesis can be applied. For instance, the electronic nature of the aromatic ring, influenced by the methoxy group, will direct electrophilic aromatic substitution. The methyl group on the five-membered ring can also influence the reactivity of adjacent positions. Protecting group strategies are often employed to temporarily block certain reactive sites while modifications are made elsewhere in the molecule, thus ensuring the desired chemo- and regioselectivity.
Purification and Isolation Methodologies for Novel Derivatives
The purification and isolation of newly synthesized derivatives are essential steps to obtain compounds of high purity for subsequent characterization and biological evaluation. Column chromatography is a widely used technique for the purification of indene derivatives.
In the synthesis of various dihydro-1H-indene derivatives, column chromatography with a mobile phase of petroleum ether and ethyl acetate (B1210297) in varying ratios (e.g., 3:1, 9:1, and 8:1) was successfully employed to isolate the desired products. nih.gov Another purification strategy involves recrystallization. For instance, a crude residue was suspended in ethyl acetate, heated to dissolution, and then cooled to 4°C overnight to afford a solid intermediate with a yield of 71.4%. nih.gov
For more challenging separations, advanced techniques like high-speed counter-current chromatography (HSCCC) can be utilized. This method was effectively used to purify an aryl ketone, yielding a compound with 98.9% purity from a sample that was initially 35.7% pure after a preliminary silica (B1680970) gel cleanup. nih.gov The identification and characterization of the purified compounds are then typically performed using techniques such as NMR (1H and 13C), and mass spectrometry. nih.gov
| Purification Method | Details | Reference |
| Column Chromatography | Mobile phase of petroleum ether/ethyl acetate in various ratios (3:1, 9:1, 8:1). | nih.gov |
| Recrystallization | Dissolution in hot ethyl acetate followed by cooling to 4°C. | nih.gov |
| High-Speed Counter-Current Chromatography (HSCCC) | Used for challenging separations to achieve high purity (e.g., 98.9%). | nih.gov |
Q & A
Q. What are the optimized synthetic routes for 6-Methoxy-2-methyl-1H-indene, and how can reaction conditions be systematically varied to improve yield?
Methodological Answer:
- Core Synthesis Strategy : Start with indene derivatives or phenolic precursors. Introduce methoxy and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation. For example, methoxylation can be achieved using methylating agents (e.g., dimethyl sulfate) under basic conditions .
- Condition Optimization :
- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
- Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation.
- Solvents : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.
- Yield Monitoring : Employ HPLC or GC-MS to track intermediates and final product purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the aromatic and methyl regions.
- FT-IR : Identify functional groups (e.g., C-O stretch at ~1250 cm⁻¹ for methoxy groups).
- Crystallography :
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?
Methodological Answer:
- Computational Setup :
- Key Analyses :
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound derivatives?
Methodological Answer:
- Data Cross-Validation :
- Solvent Effects : Simulate NMR chemical shifts using the IEFPCM solvent model to match experimental conditions (e.g., CDCl₃).
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers contributing to observed splitting patterns.
- Case Study : For conflicting methyl-group shifts, compare Boltzmann-weighted DFT predictions with variable-temperature NMR experiments .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives with potential biological activity?
Methodological Answer:
- SAR Workflow :
- Derivatization : Synthesize analogs with variations in substituent position (e.g., halogenation at C-5) .
- Biological Assays : Test against target enzymes (e.g., cytochrome P450) using fluorescence-based inhibition assays.
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with activity .
- Contradiction Management : If bioactivity contradicts predictions, re-evaluate steric effects via molecular docking (e.g., AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
